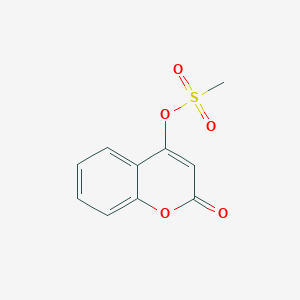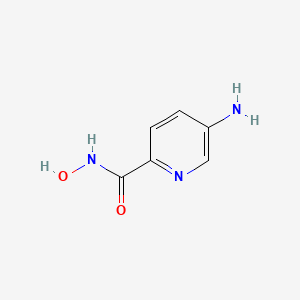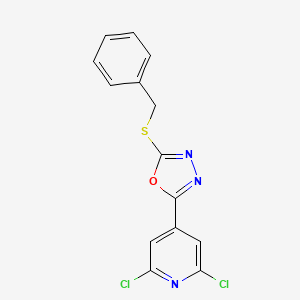
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a benzylthio group and a dichloropyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid hydrazide with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The dichloropyridyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while nucleophilic substitution of the dichloropyridyl group can produce various substituted pyridyl derivatives.
科学研究应用
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The dichloropyridyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can facilitate its penetration into cells.
相似化合物的比较
Similar Compounds
- 2-(Benzylthio)-5-(2,6-dichloro-4-pyrimidyl)-1,3,4-oxadiazole
- 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-thiadiazole
- 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts stability and specific electronic characteristics that can enhance the compound’s efficacy in various applications. Additionally, the combination of the benzylthio and dichloropyridyl groups provides a distinct chemical profile that can be exploited for targeted interactions in medicinal and agricultural contexts.
属性
分子式 |
C14H9Cl2N3OS |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-6-10(7-12(16)17-11)13-18-19-14(20-13)21-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
BKFQHZQGWFACSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
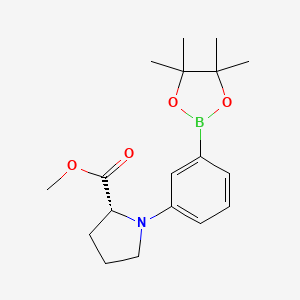

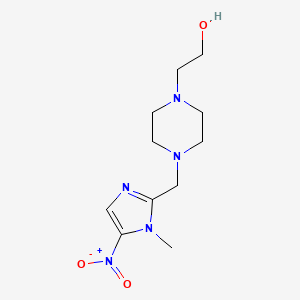

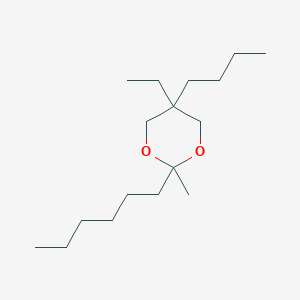
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
